molecular formula C14H18O3 B14612936 1-Ethenyl-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-ol CAS No. 58697-81-7

1-Ethenyl-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-ol

Cat. No.: B14612936
CAS No.: 58697-81-7
M. Wt: 234.29 g/mol
InChI Key: WANCJPMDAJNXEF-UHFFFAOYSA-N
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Description

1-Ethenyl-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound with a complex structure. It belongs to the class of naphthalenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by the presence of an ethenyl group, two methoxy groups, and a hydroxyl group attached to a tetrahydronaphthalene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethenyl-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-ol typically involves multiple steps. One common method starts with the preparation of the tetrahydronaphthalene core, followed by the introduction of the ethenyl and methoxy groups. The reaction conditions often require the use of strong bases and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of high-pressure and high-temperature conditions can enhance the efficiency of the reactions. Additionally, purification steps such as distillation and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Ethenyl-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ethenyl group can be reduced to an ethyl group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ethenyl group can produce an ethyl-substituted compound.

Scientific Research Applications

1-Ethenyl-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-ethenyl-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-ol exerts its effects involves interactions with specific molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydronaphthalen-1-ol: Lacks the ethenyl and methoxy groups.

    6,8-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-ol: Similar structure but without the ethenyl group.

    1-Ethenyl-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol: Contains only one methoxy group.

Uniqueness

1-Ethenyl-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both ethenyl and methoxy groups allows for a diverse range of chemical modifications and interactions, making it a valuable compound in various fields of research.

Properties

CAS No.

58697-81-7

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

1-ethenyl-6,8-dimethoxy-3,4-dihydro-2H-naphthalen-1-ol

InChI

InChI=1S/C14H18O3/c1-4-14(15)7-5-6-10-8-11(16-2)9-12(17-3)13(10)14/h4,8-9,15H,1,5-7H2,2-3H3

InChI Key

WANCJPMDAJNXEF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(CCC2)(C=C)O

Origin of Product

United States

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